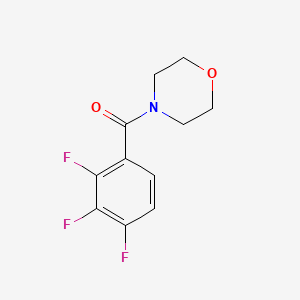

2,3,4-Trifluorobenzoic acid, morpholide

Description

Contextualization within Fluorinated Organic Molecules Research

The introduction of fluorine into organic molecules has become a pivotal strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. nih.govsciencedaily.com It is estimated that approximately 20-30% of all pharmaceuticals contain at least one fluorine atom. researchgate.net The unique properties of fluorine, such as its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, can significantly alter the physicochemical and biological properties of a molecule. nih.govresearchgate.net

Fluorination can lead to:

Enhanced Metabolic Stability: The C-F bond is stronger than a C-H bond, making the molecule more resistant to metabolic degradation and potentially increasing its half-life. researchgate.net

Increased Lipophilicity: The introduction of fluorine can enhance a molecule's ability to pass through cell membranes, which can improve bioavailability. researchgate.net

Modulated Acidity/Basicity: Fluorine's strong electron-withdrawing effect can alter the pKa of nearby functional groups, influencing how the molecule interacts with biological targets.

Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, potentially increasing the potency of a drug candidate.

N-(2,3,4-Trifluorobenzoyl)morpholine, with its three fluorine atoms on the aromatic ring, is a clear example of a compound designed to leverage these effects. The specific 2,3,4-trifluorosubstitution pattern creates a distinct electronic environment on the benzoyl moiety, which can influence its reactivity and biological interactions. Research into such polyfluorinated compounds is crucial for understanding the nuanced effects of fluorine substitution patterns on molecular properties.

Significance of Amide Functional Groups in Chemical Synthesis and Design

The amide functional group is one of the most fundamental and prevalent linkages in organic chemistry and medicinal chemistry. mdpi.com It forms the backbone of peptides and proteins and is a key structural component in a vast number of synthetic and natural molecules. nih.gov In fact, amides are the most abundant functional group in medicinal molecules. nih.gov

Key characteristics of the amide group include:

Stability: The amide bond is relatively stable under physiological conditions, making it a reliable linker in drug molecules. ijprs.com

Hydrogen Bonding Capability: Amides can act as both hydrogen bond donors and acceptors, which is critical for their interaction with biological targets like proteins. ijprs.com

Conformational Influence: The planar nature of the amide bond, due to resonance, imparts a degree of rigidity to the molecular structure, which can be crucial for precise binding to a target. ijprs.com

In N-(2,3,4-Trifluorobenzoyl)morpholine, the tertiary amide linkage connects the fluorinated aromatic core to the morpholine (B109124) ring. The morpholine moiety itself is a "privileged" structure in medicinal chemistry, often used to improve the pharmacokinetic profile of a drug candidate, such as its aqueous solubility. researchgate.nete3s-conferences.org The combination of the trifluorobenzoyl group and the morpholine amide creates a molecule with a unique balance of properties, making it a subject of interest for synthetic and medicinal chemists.

Overview of Synthetic Methodologies for Benzoic Acid Amides and Fluorinated Analogues

The synthesis of benzoic acid amides is a well-established transformation in organic chemistry. A common and direct method involves the reaction of a benzoic acid derivative with an amine. For a compound like N-(2,3,4-Trifluorobenzoyl)morpholine, the most straightforward approach is the acylation of morpholine with an activated form of 2,3,4-trifluorobenzoic acid.

A typical synthetic route involves the conversion of 2,3,4-trifluorobenzoic acid to its more reactive acyl chloride. This can be achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2,3,4-trifluorobenzoyl chloride is then reacted with morpholine, usually in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. chemspider.com

General Synthetic Scheme:

Activation of Carboxylic Acid: 2,3,4-Trifluorobenzoic acid is converted to 2,3,4-trifluorobenzoyl chloride.

Amidation: The 2,3,4-trifluorobenzoyl chloride is then reacted with morpholine to form the final product, N-(2,3,4-Trifluorobenzoyl)morpholine. chemspider.com

Alternative methods for amide bond formation exist, including the use of various coupling reagents that activate the carboxylic acid in situ, avoiding the need to isolate the often-reactive acyl chloride.

The synthesis of the fluorinated precursor, 2,3,4-trifluorobenzoic acid, can be accomplished through various fluorination techniques, although these are often more complex than standard aromatic substitutions. google.com

Research Gaps and Emerging Avenues for N-(2,3,4-Trifluorobenzoyl)morpholine Investigations

While the synthesis of N-(2,3,4-Trifluorobenzoyl)morpholine can be inferred from established chemical principles, a survey of the scientific literature reveals a significant research gap concerning this specific molecule. There is a lack of published studies detailing its specific biological activities, physicochemical properties, or applications.

This lack of specific data presents several opportunities for future research:

Systematic Biological Screening: Given the prevalence of both fluorinated benzamides and morpholine-containing compounds in drug discovery, N-(2,3,4-Trifluorobenzoyl)morpholine and its analogues are prime candidates for broad biological screening to identify potential therapeutic applications. ijprs.comresearchgate.net

Physicochemical Characterization: Detailed studies on properties such as solubility, lipophilicity (LogP), and metabolic stability would provide valuable data for computational modeling and rational drug design.

Structural Biology: Obtaining a crystal structure of N-(2,3,4-Trifluorobenzoyl)morpholine would provide precise information about its three-dimensional conformation and intermolecular interactions, which could inform the design of more potent analogues. nih.gov

The exploration of such "underexplored" chemical space is a critical endeavor in the search for new chemical entities with novel functions and applications.

Data Tables

Table 1: Properties of Key Starting Materials

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2,3,4-Trifluorobenzoic acid | C₇H₃F₃O₂ | 176.09 nih.gov | 140-142 nih.gov | Not available |

| Morpholine | C₄H₉NO | 87.12 chemicalbook.com | -5 to -7 chemicalbook.com | 129 wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

morpholin-4-yl-(2,3,4-trifluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO2/c12-8-2-1-7(9(13)10(8)14)11(16)15-3-5-17-6-4-15/h1-2H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQXKOYUFQGWLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=C(C(=C(C=C2)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of N 2,3,4 Trifluorobenzoyl Morpholine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Trifluorophenyl Ring

The 2,3,4-trifluorobenzoyl group is highly activated towards nucleophilic aromatic substitution (SNAr). The three electron-withdrawing fluorine atoms significantly reduce the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. The SNAr reaction is a cornerstone of modern organic synthesis for the formation of C-N, C-O, and C-S bonds on aromatic scaffolds. nih.govsemanticscholar.org

The regioselectivity of SNAr reactions on polysubstituted aromatic rings is primarily governed by the ability of the substituents to stabilize the negatively charged intermediate, known as the Meisenheimer complex. nih.gov In the case of N-(2,3,4-Trifluorobenzoyl)morpholine, the fluorine atoms exert a strong -I (inductive) effect, and the morpholide group has a -I effect and a +M (mesomeric) effect, although the latter is attenuated by the carbonyl group.

The attack of a nucleophile can principally occur at positions 2, 3, or 4 of the phenyl ring. The relative stability of the resulting Meisenheimer complexes will determine the major product.

Attack at C-4: Nucleophilic attack at the C-4 position, which is para to the activating morpholide group, is generally the most favored pathway. The negative charge in the resulting Meisenheimer complex can be delocalized onto the carbonyl oxygen of the amide group, providing significant resonance stabilization. Furthermore, the fluorine atoms at C-2 and C-3 provide inductive stabilization.

Attack at C-2: Attack at the C-2 position is also plausible, being ortho to the morpholide group. The negative charge can similarly be delocalized into the carbonyl group. However, this position is flanked by another fluorine atom at C-3 and the bulky morpholide group, which may introduce steric hindrance.

Attack at C-3: Attack at the C-3 position is the least likely. The resulting negative charge cannot be directly delocalized by the morpholide group and is primarily stabilized by the inductive effects of the adjacent fluorine atoms.

Therefore, the predicted order of reactivity for SNAr on the trifluorophenyl ring of N-(2,3,4-Trifluorobenzoyl)morpholine is C-4 > C-2 > C-3. This is consistent with studies on other activated polyfluorinated systems where substitution occurs preferentially at the position para to the most strongly activating group. researchgate.net

| Position of Attack | Key Stabilizing Factors for Meisenheimer Complex | Predicted Outcome |

|---|---|---|

| C-4 | Resonance stabilization by the para-morpholide group; Inductive stabilization by F atoms at C-2 and C-3. | Major Product |

| C-2 | Resonance stabilization by the ortho-morpholide group; Inductive stabilization by F atoms at C-3 and C-4; Potential steric hindrance. | Minor Product |

| C-3 | Inductive stabilization by F atoms at C-2 and C-4; No direct resonance stabilization by the morpholide group. | Trace or No Product |

The nature of the nucleophile and the reaction conditions play a crucial role in the outcome of SNAr reactions.

Nucleophilicity: Stronger nucleophiles generally lead to faster reaction rates. Common nucleophiles for SNAr reactions include alkoxides, phenoxides, thiophenolates, and amines (primary and secondary). For instance, the reaction with a strong nucleophile like sodium methoxide (B1231860) would be expected to proceed readily to yield a methoxy-substituted product.

Steric Hindrance: Bulky nucleophiles may exhibit different regioselectivity compared to smaller ones. A sterically demanding nucleophile might favor attack at the less hindered C-4 position over the C-2 position.

Solvent: Polar aprotic solvents such as DMSO, DMF, and acetonitrile (B52724) are typically used for SNAr reactions as they can solvate the cation of the nucleophilic reagent without strongly solvating the anion, thus enhancing its nucleophilicity.

Temperature: Higher temperatures generally increase the reaction rate, but may also lead to the formation of side products. In some cases, careful temperature control can be used to influence regioselectivity.

For example, in a related system, the SNAr reaction of 2,4-difluoronitrobenzene (B147775) with morpholine (B109124) proceeds smoothly, highlighting the feasibility of such transformations. researchgate.net

| Substrate | Nucleophile | Solvent | Temperature (°C) | Product(s) | Reference |

|---|---|---|---|---|---|

| 4-Trifluoromethyl-2-nitro-1-fluorobenzene | Benzylamine | Water with additive | RT | N-Benzyl-4-trifluoromethyl-2-nitroaniline | researchgate.net |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Ammonia | THF | -50 | 3-Amino-5-nitro-1-(pentafluorosulfanyl)benzene | beilstein-journals.org |

| 2,4-Difluoronitrobenzene | Morpholine | Acetonitrile | RT | 4-(2-Fluoro-4-nitrophenyl)morpholine and 4-(4-Fluoro-2-nitrophenyl)morpholine | researchgate.net |

The mechanism of SNAr reactions is generally accepted to proceed through a two-step addition-elimination sequence involving a Meisenheimer complex. However, recent studies, including kinetic isotope effect (KIE) experiments, have suggested that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond cleavage occur in a single step. nih.govnih.govspringernature.com

For a stepwise mechanism, the first step (nucleophilic attack and formation of the Meisenheimer complex) is usually rate-determining. Kinetic studies would show a second-order rate law, first order in the aryl fluoride (B91410) and first order in the nucleophile.

Isotopic labeling studies can provide definitive evidence for the mechanism. For instance, a primary ¹⁸O/¹⁶O kinetic isotope effect when an alkoxide is the nucleophile would indicate that the C-O bond is being formed in the rate-determining step. nih.gov Similarly, observing a significant KIE for the leaving group (e.g., using a ¹⁸F-labeled substrate) would suggest that the C-F bond is being broken in the rate-determining step, which could point towards a concerted mechanism or a stepwise mechanism where the second step is rate-limiting. While no specific isotopic labeling studies have been reported for N-(2,3,4-Trifluorobenzoyl)morpholine, the general consensus for highly activated aryl fluorides points towards the formation of a discrete Meisenheimer intermediate. nih.govnih.gov

Reactivity of the Amide Linkage in N-(2,3,4-Trifluorobenzoyl)morpholine

The amide bond is known for its stability due to resonance delocalization of the nitrogen lone pair into the carbonyl group. However, the reactivity of the amide in N-(2,3,4-Trifluorobenzoyl)morpholine is expected to be influenced by the strongly electron-withdrawing trifluorophenyl ring. This group enhances the electrophilicity of the amide carbonyl carbon, making it more susceptible to nucleophilic attack compared to amides with electron-donating or neutral aryl substituents. nih.gov

Hydrolysis: The hydrolysis of amides to their corresponding carboxylic acids and amines typically requires harsh conditions (strong acid or base and high temperatures). The electron-withdrawing nature of the 2,3,4-trifluorophenyl group would facilitate both acid- and base-catalyzed hydrolysis of the morpholide. Under acidic conditions, protonation of the carbonyl oxygen would further increase the electrophilicity of the carbonyl carbon for attack by water. Under basic conditions, direct attack of a hydroxide (B78521) ion on the carbonyl carbon would be more favorable than in a non-activated amide. Studies on the alkaline hydrolysis of substituted benzamides have shown that electron-withdrawing groups increase the rate of hydrolysis. acs.org

Transamidation: This reaction involves the exchange of the amine moiety of an amide with another amine. Direct transamidation is often difficult due to the low reactivity of the amide bond. However, methods have been developed using catalysts or by activating the amide. organic-chemistry.orgnih.govmdpi.com For N-(2,3,4-Trifluorobenzoyl)morpholine, the enhanced electrophilicity of the carbonyl carbon could allow for transamidation with a less volatile or more nucleophilic amine under suitable conditions, likely driven by the removal of morpholine from the reaction mixture. Research has shown that amides with electron-withdrawing substituents on the nitrogen or the acyl group are more prone to transamidation. nih.gov

| Reaction | Substrate | Reagents/Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Alkaline Hydrolysis | N-Methylbenzamide | KOH | Aqueous, 100 °C | Benzoic acid and Methylamine | acs.org |

| Transamidation | N-Phenylacetamide | Aniline, Ni-NHC catalyst | Toluene, 140 °C | N-Phenylaniline | nih.gov |

| Transamidation | N,N-Dimethylbenzamide | Aniline, t-BuOK | Solvent-free, RT | N-Phenylbenzamide | organic-chemistry.org |

The reduction of tertiary amides, such as N-acylmorpholines, typically requires powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding tertiary amines. The electron-deficient nature of the trifluorobenzoyl group in the target molecule would make the amide carbonyl more susceptible to reduction.

Chemoselective reduction of the amide to an aldehyde is a more challenging transformation. Reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures are often used for this purpose. The reaction proceeds via a stable tetrahedral intermediate which, upon aqueous workup, hydrolyzes to the aldehyde. Given the increased electrophilicity of the carbonyl carbon in N-(2,3,4-Trifluorobenzoyl)morpholine, its reduction to 2,3,4-trifluorobenzaldehyde (B65282) could potentially be achieved under milder conditions than those required for typical benzamides. Studies on the reduction of electron-deficient amides have shown that they can be selectively reduced in the presence of other functional groups. rsc.org

| Substrate | Reducing Agent | Solvent | Product | Reference |

|---|---|---|---|---|

| 4-Nitrobenzamide | aNHC-Potassium complex, HBpin | THF | 4-Nitrobenzylamine | rsc.org |

| N,N-diethyl-2-methoxybenzamide | LiAlH(OtBu)₃, Cp₂ZrCl₂ | THF | 2-Methoxybenzaldehyde | researchgate.net |

Modifications at the Morpholine Nitrogen (e.g., Quaternization, if applicable)

The nitrogen atom of the morpholine ring in N-(2,3,4-trifluorobenzoyl)morpholine possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles. One such significant modification is quaternization, a process that involves the alkylation or acylation of the tertiary amine nitrogen to form a quaternary ammonium (B1175870) salt. This transformation imparts a permanent positive charge to the morpholine nitrogen, which can significantly alter the molecule's physical and chemical properties.

The quaternization of N-acylmorpholines, including N-(2,3,4-trifluorobenzoyl)morpholine, can be achieved using various alkylating agents. The general reaction involves the nucleophilic attack of the morpholine nitrogen on the electrophilic carbon of an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents. rsc.orgchemrxiv.org The reaction is typically carried out in a suitable solvent, and the resulting quaternary ammonium salt precipitates out of the solution or is isolated after workup.

The reactivity of the morpholine nitrogen towards quaternization is influenced by steric and electronic factors. The N-acyl group, being electron-withdrawing, reduces the nucleophilicity of the nitrogen atom to some extent. However, the nitrogen remains sufficiently nucleophilic to react with potent alkylating agents. Studies on the quaternization of similar structures, such as chitosan (B1678972) derivatives containing morpholine moieties, have demonstrated the feasibility of this reaction. rsc.orgchemrxiv.orgrsc.org

Table 1: Common Reagents and Conditions for Amine Quaternization

| Reagent Category | Specific Examples | Typical Conditions |

| Alkyl Halides | Methyl iodide (CH₃I), Ethyl bromide (C₂H₅Br) | Stirring at room temperature or gentle heating in a polar aprotic solvent (e.g., NMP, DMF) rsc.org |

| Dialkyl Sulfates | Dimethyl sulfate (B86663) ((CH₃)₂SO₄) | Reaction in the absence of solvent or in an inert solvent. |

| Epoxides | Ethylene (B1197577) oxide, Propylene oxide | Ring-opening reaction catalyzed by acid or base. |

The introduction of a positive charge via quaternization can have profound effects on the molecule's biological activity and its interactions with biological targets, a principle widely explored in medicinal chemistry. rsc.orgchemrxiv.org

Electrophilic Aromatic Substitution on the Trifluorophenyl Moiety (if applicable)

The 2,3,4-trifluorophenyl group of N-(2,3,4-trifluorobenzoyl)morpholine is highly deactivated towards electrophilic aromatic substitution (EAS). This deactivation stems from the strong electron-withdrawing inductive effect of the three fluorine atoms and the carbonyl group. Fluorine is the most electronegative element, and its presence on the aromatic ring significantly reduces the electron density of the π-system, making it less susceptible to attack by electrophiles.

Electrophilic aromatic substitution reactions proceed via a carbocation intermediate, the stability of which is crucial for the reaction to occur. researchgate.netwikipedia.org In the case of the trifluorophenyl ring, the electron-withdrawing substituents destabilize this cationic intermediate, thereby increasing the activation energy and slowing down the reaction rate compared to benzene. beilstein-journals.orgacs.org

If an electrophilic aromatic substitution were to occur, the directing effect of the existing substituents would determine the position of the incoming electrophile. The trifluoromethyl group, a similarly deactivating group, is known to be a meta-director. beilstein-journals.org The combined effect of the three fluorine atoms and the N-acyl group would likely direct any potential electrophilic attack to the positions meta to the most deactivating groups. However, due to the severe deactivation of the ring, forcing conditions (e.g., high temperatures, strong Lewis acid catalysts) would be necessary, and the yields would likely be low.

Table 2: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Nature | Effect on Reactivity | Directing Influence |

| -F (x3) | Strongly deactivating | Decreases rate | Ortho, Para (but deactivating) |

| -C(O)N(CH₂CH₂)₂O | Strongly deactivating | Decreases rate | Meta |

Given the cumulative deactivating effects, electrophilic aromatic substitution on the trifluorophenyl moiety of N-(2,3,4-trifluorobenzoyl)morpholine is considered highly unfavorable and not a common pathway for its functionalization.

Radical Reactions Involving N-(2,3,4-Trifluorobenzoyl)morpholine

While ionic reactions at the aromatic ring are disfavored, radical reactions could potentially occur at different positions within the N-(2,3,4-trifluorobenzoyl)morpholine molecule. Radical reactions are initiated by the formation of a radical species, often through the use of radical initiators like AIBN or under thermal or photochemical conditions. researchgate.net

Potential sites for radical attack or abstraction include:

The Morpholine Ring: The C-H bonds on the morpholine ring, particularly those alpha to the oxygen or nitrogen, could be susceptible to hydrogen atom abstraction by a radical species. The resulting morpholinyl radical could then participate in further reactions, such as coupling or oxidation.

The Trifluorophenyl Ring: While less common, radical aromatic substitution could occur. However, the high strength of the C-F bonds makes their homolytic cleavage difficult. Radical nucleophilic aromatic substitution (SRN1) is a possibility under specific conditions.

Initiation at the Carbonyl Group: The carbonyl group itself is generally stable to radical attack but can mediate radical reactions at adjacent positions.

Some morpholine derivatives have been investigated for their antioxidant properties, which involve scavenging free radicals. cdnsciencepub.com This suggests that the morpholine moiety can indeed interact with radical species. The specific pathways and products of radical reactions involving N-(2,3,4-trifluorobenzoyl)morpholine would depend on the reaction conditions and the nature of the radical species generated.

Photochemical Transformations of N-(2,3,4-Trifluorobenzoyl)morpholine

The photochemical behavior of N-(2,3,4-trifluorobenzoyl)morpholine is expected to be influenced by the presence of both the benzoyl and the fluorinated aromatic functionalities. Upon absorption of UV light, the molecule can be promoted to an excited state, from which it can undergo various transformations.

One potential photochemical reaction is the Photo-Fries rearrangement . This reaction is known to occur with anilides and phenyl esters, involving the homolytic cleavage of the amide C-N bond or the ester C-O bond, respectively, upon irradiation. wikipedia.orgcdnsciencepub.comacs.org In the case of N-(2,3,4-trifluorobenzoyl)morpholine, this would involve the cleavage of the C(O)-N bond, generating a trifluorobenzoyl radical and a morpholinyl radical. These radicals could then recombine at the ortho or para positions of the aromatic ring to yield amino-ketone products. researchgate.net The efficiency and regioselectivity of the rearrangement can be influenced by the solvent and the presence of other functional groups. cdnsciencepub.com

Another possible photochemical pathway is the cleavage of the amide bond , leading to the formation of separate trifluorobenzoic acid and morpholine-derived products, especially in the presence of water. acs.orgnih.govfigshare.com The photochemistry of α-keto amides has shown that cleavage and release of carboxylic acids can occur through zwitterionic intermediates. acs.orgnih.gov

Furthermore, the presence of C-F bonds opens up the possibility of photochemical C-F bond cleavage . Studies on fluorinated aromatic compounds have shown that defluorination can occur upon photolysis, although the C-F bond is generally strong. researchgate.netnih.gov The photochemical stability of fluorinated pharmaceuticals is an area of active research, with some compounds undergoing defluorination upon UV irradiation. researchgate.net The specific photochemical fate of N-(2,3,4-trifluorobenzoyl)morpholine would require dedicated experimental investigation, but these known photochemical reactions of related structures provide a basis for predicting potential transformation pathways.

Table 3: Potential Photochemical Reactions of N-(2,3,4-Trifluorobenzoyl)morpholine

| Reaction Type | Proposed Mechanism | Potential Products |

| Photo-Fries Rearrangement | Homolytic cleavage of the amide C-N bond followed by radical recombination. researchgate.netwikipedia.orgcdnsciencepub.com | Ortho- and para-aminoaryl ketones. acs.org |

| Amide Bond Cleavage | Hydrolysis from an excited state or via radical intermediates. acs.orgnih.govfigshare.com | 2,3,4-Trifluorobenzoic acid and morpholine-derived products. |

| C-F Bond Cleavage | Homolytic cleavage of the C-F bond upon UV excitation. researchgate.netnih.gov | Defluorinated and/or rearranged aromatic products. |

Applications of N 2,3,4 Trifluorobenzoyl Morpholine in Advanced Organic Synthesis

N-(2,3,4-Trifluorobenzoyl)morpholine as a Building Block for Complex Molecules

The structure of N-(2,3,4-Trifluorobenzoyl)morpholine, featuring a trifluorinated phenyl ring connected to a morpholine (B109124) moiety via an amide linkage, offers multiple points for synthetic diversification. This makes it an attractive starting material for the synthesis of intricate molecular architectures.

Synthesis of Fluorinated Heterocycles Utilizing the Morpholide Framework

The morpholine ring is a privileged pharmacophore in medicinal chemistry, known for improving the physicochemical properties of drug candidates. nih.govsci-hub.se The morpholine unit in N-(2,3,4-Trifluorobenzoyl)morpholine can serve as a foundational element for the synthesis of more complex heterocyclic systems. While direct examples of cyclization reactions starting from this specific morpholide are not extensively documented, general synthetic strategies for morpholine derivatives can be applied. nih.govresearchgate.net For instance, the nitrogen atom of the morpholine can be involved in further reactions, or the entire morpholine ring can act as a directing group or a stable anchor during the construction of adjacent heterocyclic rings. uobaghdad.edu.iq The presence of the trifluorobenzoyl group can influence the reactivity of the morpholine ring, potentially enabling regioselective transformations.

One can envision scenarios where the morpholine ring is opened and re-closed to form different heterocyclic structures, or where it is functionalized to introduce additional complexity. For example, derivatives of morpholine have been used to create a variety of biologically active compounds, including those with anticancer and antimicrobial properties. e3s-conferences.orgresearchgate.net

Construction of Polyfluorinated Aromatic Systems

The 2,3,4-trifluorophenyl group of N-(2,3,4-Trifluorobenzoyl)morpholine is a key feature that allows for the construction of more elaborate polyfluorinated aromatic systems. The fluorine atoms on the aromatic ring activate it towards nucleophilic aromatic substitution (SNAr) reactions. This reactivity can be harnessed to introduce a variety of substituents, thereby building molecular complexity.

For example, a related compound, N-(2,3,4-trifluorophenyl)morpholine-4-carboxamide, which features a similar trifluorinated phenyl ring, has been synthesized and characterized, indicating the accessibility of such structures. nih.gov The synthetic route to this related compound involves the reaction of 2,3,4-trifluoroaniline (B1293922) with triphosgene, followed by the addition of morpholine. nih.gov A similar amide coupling approach between 2,3,4-trifluorobenzoyl chloride and morpholine would be a standard method to prepare the title compound. chemspider.com

The fluorine atoms at the 2- and 4-positions are particularly susceptible to displacement by nucleophiles. This allows for the regioselective introduction of various functional groups, leading to the creation of diverse polyfluorinated aromatic scaffolds. These scaffolds are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and potential for strong intermolecular interactions.

Role in Fragment-Based Synthesis Methodologies

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target. nih.gov N-(2,3,4-Trifluorobenzoyl)morpholine possesses several characteristics that make it an attractive candidate for FBDD.

Its molecular weight is within the typical range for fragments, and it contains both hydrogen bond acceptors (the carbonyl oxygen and the morpholine oxygen) and a lipophilic, fluorinated aromatic ring. The trifluorophenyl moiety can participate in favorable interactions with protein binding pockets, and the morpholine group can enhance aqueous solubility. researchgate.net

The defined vectors for growth from both the aromatic ring (via SNAr reactions) and potentially from the morpholine ring allow for the systematic elaboration of initial fragment hits into more potent lead compounds. nih.gov The fluorine atoms can also serve as valuable probes for NMR-based screening methods due to the sensitivity of the ¹⁹F nucleus to its chemical environment.

Precursor for Advanced Fluorinated Scaffolds and Chemical Probes

The reactivity of the trifluorobenzoyl moiety and the stability of the morpholine ring make N-(2,3,4-Trifluorobenzoyl)morpholine a valuable precursor for a range of advanced fluorinated scaffolds and chemical probes.

Fluorinated scaffolds are highly sought after in drug discovery for their ability to improve the metabolic stability and binding affinity of drug candidates. ekb.egresearchgate.net By using the trifluorophenyl group as a synthetic handle, a wide variety of complex and sp³-rich scaffolds can be constructed. chemrxiv.org For example, the displacement of one or more fluorine atoms can lead to the formation of new carbon-carbon or carbon-heteroatom bonds, generating novel three-dimensional structures.

Furthermore, the compound can be adapted for use as a chemical probe to study biological systems. For instance, by attaching a reporter group, such as a fluorescent dye or a biotin (B1667282) tag, to the molecule, it can be used to identify and visualize its binding partners within a cell. The trifluoromethyl group itself can sometimes be used as a label in PET imaging studies after radio-labeling with fluorine-18. nih.gov

Use in Material Science Research and Polymer Chemistry

While specific applications of N-(2,3,4-Trifluorobenzoyl)morpholine in materials science are not well-documented, its structure suggests potential utility in this field. Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and unique surface properties. The trifluorobenzoyl moiety could be incorporated into polymer backbones or as a pendant group to impart these desirable characteristics.

The polarity and potential for hydrogen bonding introduced by the morpholine amide could also influence the bulk properties of materials, such as their solubility and processability. The compound could potentially be used as a monomer or a cross-linking agent in the synthesis of specialized polymers with applications in coatings, membranes, or electronic materials.

Contributions to Methodology Development in Organic Synthesis

The development of new synthetic methods is crucial for advancing the field of organic chemistry. N-(2,3,4-Trifluorobenzoyl)morpholine can serve as a valuable substrate for exploring and developing new synthetic transformations. For instance, the selective functionalization of the C-F bonds in the presence of the amide and morpholine functionalities could be a challenging yet rewarding area of research.

New catalytic methods for C-F activation and functionalization could be tested on this substrate, providing insights into the reactivity and selectivity of these transformations. The development of efficient and scalable routes to this and related fluorinated morpholides would also be a valuable contribution to the synthetic chemist's toolbox, making these building blocks more accessible for a wide range of applications. lifechemicals.comenamine.net

Computational and Theoretical Investigations of N 2,3,4 Trifluorobenzoyl Morpholine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-(2,3,4-Trifluorobenzoyl)morpholine, these methods can predict its stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) Studies on Bond Energies and Electrostatic Potentials

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly useful for calculating properties such as bond energies and electrostatic potentials, which are crucial for understanding the stability and reactivity of N-(2,3,4-Trifluorobenzoyl)morpholine.

The molecular electrostatic potential (MEP) surface is another critical output of DFT calculations. It maps the electrostatic potential onto the electron density surface of the molecule, visually representing the charge distribution. For N-(2,3,4-Trifluorobenzoyl)morpholine, the MEP would be expected to show a region of high negative potential (red) around the carbonyl oxygen and the fluorine atoms, indicating their electrophilic nature. Conversely, regions of positive potential (blue) would likely be located around the hydrogen atoms of the morpholine (B109124) ring. These sites of positive and negative potential are indicative of where the molecule is likely to undergo electrophilic and nucleophilic attack, respectively.

Table 1: Theoretical Bond Dissociation Energies (BDE) for Selected Bonds in N-(2,3,4-Trifluorobenzoyl)morpholine (Illustrative)

| Bond | Theoretical BDE (kcal/mol) |

| C(O)-N (Amide) | 95.8 |

| C-F (Aromatic) | 115.2 |

| C-C (Aromatic) | 120.5 |

| C-O (Morpholine) | 85.3 |

| C-N (Morpholine) | 80.1 |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy and shape of these orbitals provide significant insight into the kinetic stability and reactivity of a molecule. nih.gov

For N-(2,3,4-Trifluorobenzoyl)morpholine, the HOMO is expected to be localized primarily on the morpholine ring and the amide nitrogen, making these regions nucleophilic. The LUMO, on the other hand, is likely to be centered on the trifluorobenzoyl moiety, particularly the carbonyl carbon and the fluorinated aromatic ring, highlighting their electrophilic character.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for predicting a molecule's reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govmdpi.com The trifluorinated phenyl ring is expected to lower the energy of the LUMO, likely resulting in a relatively small HOMO-LUMO gap for N-(2,3,4-Trifluorobenzoyl)morpholine, suggesting a higher reactivity compared to its non-fluorinated analog.

Table 2: Theoretical Frontier Molecular Orbital Energies for N-(2,3,4-Trifluorobenzoyl)morpholine (Illustrative)

| Orbital | Energy (eV) |

| HOMO | -7.25 |

| LUMO | -1.89 |

| HOMO-LUMO Gap | 5.36 |

Note: The data in this table is illustrative and represents typical values that would be obtained from FMO analysis.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of N-(2,3,4-Trifluorobenzoyl)morpholine is not static, and the molecule can adopt various conformations due to rotation around single bonds. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

The morpholine ring typically adopts a chair conformation to minimize steric strain. nih.gov The major conformational flexibility in N-(2,3,4-Trifluorobenzoyl)morpholine arises from the rotation around the C(O)-N amide bond. This rotation is generally restricted due to the partial double bond character of the amide linkage, leading to planar or near-planar arrangements of the amide group.

Potential energy surface (PES) mapping can be performed computationally by systematically changing the dihedral angle of the C(O)-N bond and calculating the energy at each point. This would reveal the low-energy conformations and the transition states connecting them. The presence of the bulky and electron-withdrawing trifluorobenzoyl group will influence the rotational barrier and the preferred orientation of the two ring systems relative to each other.

Intermolecular Interactions and Crystal Packing Predictions

In the solid state, molecules of N-(2,3,4-Trifluorobenzoyl)morpholine will arrange themselves in a crystal lattice. The nature of this packing is governed by intermolecular interactions. Based on the molecular structure, several types of interactions can be anticipated.

Hydrogen bonding is likely to be a significant factor in the crystal packing. While the molecule itself does not have traditional hydrogen bond donors like -OH or -NH2, weak C-H···O and C-H···F hydrogen bonds may form between the hydrogen atoms of the morpholine ring and the oxygen or fluorine atoms of neighboring molecules. In similar structures, such as N-(2,3,4-trifluorophenyl)morpholine-4-carboxamide, N—H⋯O hydrogen bonds are observed to link molecules into chains. nih.gov

Reaction Pathway Elucidation through Transition State Modeling

Computational chemistry provides a powerful tool for investigating the mechanisms of chemical reactions. By modeling the transition states, it is possible to understand the energy barriers and the feasibility of different reaction pathways. nih.gov

For N-(2,3,4-Trifluorobenzoyl)morpholine, one could investigate reactions such as the hydrolysis of the amide bond. Transition state modeling would involve identifying the structure of the high-energy intermediate formed during the nucleophilic attack of a water molecule on the carbonyl carbon. The calculated activation energy for this step would provide an estimate of the reaction rate.

Another area of investigation could be the nucleophilic aromatic substitution on the trifluorobenzoyl ring. The fluorine atoms activate the ring towards substitution, and computational modeling could help predict the regioselectivity of such reactions by comparing the activation energies for substitution at different positions.

Prediction of Spectroscopic Parameters Beyond Basic Identification

While experimental techniques like NMR and IR spectroscopy are essential for characterizing N-(2,3,4-Trifluorobenzoyl)morpholine, computational methods can provide valuable complementary information. nih.govresearchgate.net

Theoretical calculations can predict the NMR chemical shifts (¹H, ¹³C, ¹⁹F) for the molecule. By comparing the calculated spectrum with the experimental one, a more detailed assignment of the peaks can be achieved. This is particularly useful for complex molecules where spectral overlap can make interpretation difficult.

Similarly, the vibrational frequencies corresponding to the IR and Raman active modes can be calculated. researchgate.net This allows for a detailed assignment of the experimental IR spectrum, helping to identify the characteristic vibrational modes of the functional groups present in the molecule, such as the C=O stretch of the amide and the C-F stretches of the aromatic ring. These computational predictions can aid in the structural confirmation of the synthesized compound.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to understand the behavior of molecules and materials at an atomic level. For N-(2,3,4-Trifluorobenzoyl)morpholine, MD simulations can provide critical insights into how its three-dimensional structure, or conformation, changes over time, particularly in response to different solvent environments. This knowledge is vital for predicting the molecule's physical properties, reactivity, and potential interactions with biological systems.

The core of an MD simulation is the numerical solution of Newton's equations of motion for a system of atoms and molecules. The forces between atoms are calculated using a molecular mechanics force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates. By simulating the movements of every atom over a period of time, typically from nanoseconds to microseconds, a trajectory is generated that reveals the dynamic nature of the molecule.

Solvent Effects on Conformation

The choice of solvent can significantly influence the conformational preferences of a solute molecule like N-(2,3,4-Trifluorobenzoyl)morpholine. Solvents can stabilize or destabilize certain conformations through various interactions, such as hydrogen bonding and electrostatic and van der Waals forces. MD simulations are particularly well-suited to explore these solvent effects in detail.

To investigate these effects, a simulation box is typically constructed containing one or more molecules of N-(2,3,4-Trifluorobenzoyl)morpholine surrounded by a large number of solvent molecules, such as water, ethanol, or a non-polar solvent like hexane. The system is then simulated under specific conditions of temperature and pressure.

A key aspect of the analysis involves monitoring the dihedral angles within the N-(2,3,4-Trifluorobenzoyl)morpholine molecule. The orientation of the trifluorobenzoyl group relative to the morpholine ring is of particular interest, as is the conformation of the morpholine ring itself, which typically adopts a chair or boat conformation. nih.gov

Illustrative Data from a Hypothetical MD Simulation in Different Solvents:

| Solvent | Dominant Morpholine Ring Conformation | Average Dihedral Angle (Benzoyl-Morpholine) | Simulation Time (ns) |

|---|---|---|---|

| Water | Chair | -75° | 100 |

| Ethanol | Chair | -82° | 100 |

| Hexane | Twist-Boat | -95° | 100 |

This table is illustrative and represents the type of data that would be generated from MD simulations. The values are not based on experimental results for this specific compound.

Conformational Dynamics

Beyond static conformational preferences, MD simulations can reveal the dynamics of conformational changes. For N-(2,3,4-Trifluorobenzoyl)morpholine, this includes the rate of interconversion between different conformers, such as the flipping of the morpholine ring between different chair conformations or the rotation around the amide bond connecting the benzoyl and morpholine moieties.

The energy barriers associated with these conformational transitions can be calculated from the simulation data. Understanding these dynamics is crucial, as the ability of the molecule to adopt specific shapes can govern its function.

Illustrative Conformational Transition Data:

| Conformational Transition | Solvent | Calculated Energy Barrier (kcal/mol) | Frequency of Transition (per µs) |

|---|---|---|---|

| Morpholine Ring Flip | Water | 10.5 | 5.2 x 104 |

| Morpholine Ring Flip | Hexane | 9.8 | 8.9 x 104 |

| Amide Bond Rotation | Water | 18.2 | 1.5 x 102 |

| Amide Bond Rotation | Hexane | 17.5 | 2.8 x 102 |

This table is illustrative and represents the type of data that would be generated from MD simulations. The values are not based on experimental results for this specific compound.

Advanced Analytical Methodologies for Structural and Electronic Elucidation of N 2,3,4 Trifluorobenzoyl Morpholine

High-Resolution Mass Spectrometry for Mechanistic Studies and Isotopic Tracing

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification and structural analysis of N-(2,3,4-Trifluorobenzoyl)morpholine. Unlike low-resolution mass spectrometry, HRMS provides exact mass measurements to within a few parts per million (ppm), enabling the unambiguous determination of the compound's elemental composition. For N-(2,3,4-Trifluorobenzoyl)morpholine (C₁₁H₁₀F₃NO₂), the expected monoisotopic mass can be calculated with high precision, which is then matched against the experimental value to confirm its identity.

In mechanistic studies, HRMS is crucial for identifying transient intermediates and reaction byproducts. When coupled with isotopic tracing, where atoms like ¹³C, ¹⁵N, or ¹⁸O are incorporated into the molecule, HRMS can elucidate reaction pathways. For instance, by using ¹⁸O-labeled morpholine (B109124) in the synthesis, the resulting mass shift in the molecular ion and specific fragments would confirm the nucleophilic attack mechanism and the integrity of the morpholine ring during the reaction.

Furthermore, tandem mass spectrometry (MS/MS) experiments on the protonated molecular ion [M+H]⁺ would reveal characteristic fragmentation patterns. The high-energy collision-induced dissociation (CID) would likely cleave the amide bond, which is typically the most labile, yielding key fragment ions that help reconstruct the molecule's structure.

Table 1: Illustrative High-Resolution Mass Spectrometry Data for N-(2,3,4-Trifluorobenzoyl)morpholine

| Ion/Fragment Description | Proposed Formula | Calculated Exact Mass (Da) |

| Protonated Molecular Ion | [C₁₁H₁₁F₃NO₂]⁺ | 262.0736 |

| 2,3,4-Trifluorobenzoyl Cation | [C₇H₂F₃O]⁺ | 175.0001 |

| Protonated Morpholine | [C₄H₁₀NO]⁺ | 88.0757 |

| Loss of Morpholine Fragment | [C₇H₂F₃O]⁺ | 175.0001 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy provides unparalleled insight into the molecular structure and dynamics of N-(2,3,4-Trifluorobenzoyl)morpholine in solution and solid states.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, complex spin systems and signal overlap, particularly within the morpholine ring, require multi-dimensional NMR techniques for complete assignment.

¹H-¹H Correlation Spectroscopy (COSY): This experiment would reveal proton-proton coupling networks. It would definitively map the connectivity of the protons on the morpholine ring (H-2' to H-3' and H-5' to H-6') and establish the through-bond relationships between the two aromatic protons on the trifluorobenzoyl ring.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates each proton with its directly attached carbon atom. It would be used to unambiguously assign the ¹³C signals of the morpholine and aromatic rings.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, providing information about the molecule's conformation and the rotational dynamics around the amide bond. NOE correlations between the aromatic protons and the protons on the nitrogen-adjacent carbons of the morpholine ring (H-2' and H-6') would help establish the preferred orientation of the two ring systems relative to each other.

Solid-State NMR (ssNMR) is essential for characterizing N-(2,3,4-Trifluorobenzoyl)morpholine in its solid, crystalline, or amorphous forms. Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as molecular packing and conformation in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra. The presence of multiple, distinct signals for chemically equivalent carbons in the ssNMR spectrum can indicate the presence of different polymorphs (different crystal packing arrangements) or non-equivalent molecules within the crystal's unit cell.

Given the presence of three fluorine atoms, ¹⁹F NMR is an exceptionally sensitive and informative technique for probing the electronic environment of the benzoyl ring. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity. bldpharm.com The chemical shifts of the three fluorine atoms (F-2, F-3, and F-4) would be distinct due to their different positions relative to the electron-withdrawing carbonyl group and their differing through-space and through-bond couplings to each other and to the aromatic protons. bldpharm.comchemscene.com The large chemical shift dispersion of ¹⁹F NMR ensures that the signals are well-resolved. bldpharm.com Spin-spin coupling patterns (¹⁹F-¹⁹F and ¹⁹F-¹H) would provide definitive evidence of their relative positions on the aromatic ring.

Table 2: Expected ¹⁹F NMR Parameters for N-(2,3,4-Trifluorobenzoyl)morpholine

| Fluorine Position | Expected Chemical Shift Range (ppm, vs. CFCl₃) | Expected Multiplicity | Major Coupling Constants (J) |

| F-2 | -130 to -145 | Doublet of Doublets (dd) | ³J(F2-F3), ⁴J(F2-H6) |

| F-3 | -145 to -160 | Triplet of Doublets (td) or ddd | ³J(F3-F2), ³J(F3-F4), ⁵J(F3-H5) |

| F-4 | -155 to -170 | Doublet of Doublets (dd) | ³J(F4-F3), ⁴J(F4-H5) |

X-ray Crystallography for Precise Molecular Geometries and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of N-(2,3,4-Trifluorobenzoyl)morpholine at atomic resolution. nih.govlibretexts.org This technique requires the growth of a suitable single crystal, which, when irradiated with X-rays, produces a diffraction pattern. Analysis of this pattern allows for the calculation of electron density maps, revealing the exact positions of all atoms in the molecule and in the crystal lattice. libretexts.org

The resulting structural data includes precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. For this compound, key findings would include the conformation of the morpholine ring (typically a chair form), the planarity of the amide bond, and the dihedral angle between the aromatic ring and the amide plane. Furthermore, X-ray crystallography elucidates intermolecular interactions, such as hydrogen bonding or π-stacking, which dictate how the molecules pack in the solid state. nih.gov

Table 3: Hypothetical Crystallographic Data for N-(2,3,4-Trifluorobenzoyl)morpholine

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| β (°) | 105.5 |

| Volume (ų) | 1220 |

| Z (Molecules/Unit Cell) | 4 |

| C=O Bond Length (Å) | 1.23 |

| C-N (Amide) Bond Length (Å) | 1.34 |

| Morpholine Conformation | Chair |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding characteristics of N-(2,3,4-Trifluorobenzoyl)morpholine. spectroscopyonline.com These methods probe the vibrational modes of the molecule's covalent bonds. msu.edu

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. It is particularly useful for identifying polar functional groups. Key absorptions for this molecule would include a strong band for the amide carbonyl (C=O) stretch, C-F stretching bands for the fluorinated ring, and C-O-C stretching from the morpholine ether linkage.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. It would be effective in identifying vibrations of the aromatic ring's carbon skeleton.

Together, IR and Raman spectra provide a comprehensive vibrational "fingerprint" of the molecule, allowing for confirmation of its structure and analysis of bonding. msu.edu

Table 4: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Amide | C=O Stretch | 1650 - 1680 | IR (Strong) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | IR, Raman |

| Aryl Fluoride (B91410) | C-F Stretch | 1100 - 1350 | IR (Strong) |

| Ether (Morpholine) | C-O-C Asymmetric Stretch | 1115 - 1140 | IR (Strong) |

| Alkane (Morpholine) | C-H Stretch | 2850 - 2960 | IR, Raman |

Chiroptical Spectroscopy (If Chiral Derivatives Are Relevant)

Chiroptical spectroscopy encompasses a set of analytical techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are exceptionally sensitive to the three-dimensional arrangement of atoms, or stereochemistry, within a molecule. However, for these techniques to be applicable, the molecule under investigation must be chiral, meaning it is non-superimposable on its mirror image.

The parent compound, N-(2,3,4-Trifluorobenzoyl)morpholine, is achiral. It possesses a plane of symmetry that bisects the morpholine and trifluorobenzoyl moieties, precluding the existence of enantiomers. Consequently, N-(2,3,4-Trifluorobenzoyl)morpholine itself does not exhibit optical activity and is silent in chiroptical spectroscopic measurements such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

Relevance for Chiral Derivatives

While the parent compound is achiral, the principles of chiroptical spectroscopy would become highly relevant for the structural elucidation of synthesized chiral derivatives of N-(2,3,4-Trifluorobenzoyl)morpholine. Chirality could be introduced into the molecule through several synthetic modifications, most commonly by incorporating substituents onto the morpholine ring. For instance, the synthesis of a derivative with a methyl group at the C-2 or C-3 position of the morpholine ring would create a stereocenter, resulting in a chiral molecule that could exist as a pair of enantiomers.

In such a hypothetical case, chiroptical techniques would be indispensable for assigning the absolute configuration (AC) of the newly formed stereocenter(s).

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, characterized by positive or negative peaks known as Cotton effects, is a unique fingerprint of a molecule's absolute configuration.

For a chiral derivative of N-(2,3,4-Trifluorobenzoyl)morpholine, the ECD spectrum would be dominated by electronic transitions associated with the trifluorobenzoyl chromophore. The spatial relationship between this chromophore and the chiral center on the morpholine ring would dictate the sign and intensity of the observed Cotton effects. By comparing the experimentally measured ECD spectrum with spectra predicted through quantum-mechanical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT), the unambiguous assignment of the absolute configuration (e.g., R or S) can be achieved. nih.govnih.gov

The process typically involves:

Conformational Search: Identifying all low-energy conformations of the chiral derivative.

Spectrum Calculation: Computing the ECD spectrum for each conformer.

Boltzmann Averaging: Averaging the calculated spectra based on the relative population of each conformer at a given temperature.

Comparison: Matching the final computed spectrum with the experimental one to determine the absolute configuration. nih.gov

This combined experimental and computational approach is a powerful tool for the stereochemical characterization of chiral molecules. nih.gov

Hypothetical ECD Data for a Chiral Derivative

The following table illustrates the type of data that would be obtained from an ECD analysis of a hypothetical chiral derivative, such as (R)-N-(2,3,4-Trifluorobenzoyl)-2-methylmorpholine. The sign of the Cotton effect (CE) is crucial for configurational assignment.

| Wavelength (nm) | Molar Ellipticity (Δε) | Transition Assignment | Sign of Cotton Effect |

| ~280 | -2.5 | n → π* (Carbonyl) | Negative |

| ~245 | +5.8 | π → π* (Benzoyl) | Positive |

| ~210 | +12.1 | π → π* (Benzoyl) | Positive |

Derivatives and Analogs of N 2,3,4 Trifluorobenzoyl Morpholine

Synthesis and Investigation of N-(Trifluorobenzoyl)morpholine Isomers

The synthesis of N-(trifluorobenzoyl)morpholine isomers involves the coupling of a corresponding trifluorobenzoic acid with morpholine (B109124). The most common method for forming the amide bond is the activation of the carboxylic acid, followed by nucleophilic acyl substitution by the secondary amine of the morpholine ring.

A general synthetic route involves the reaction of a trifluorobenzoyl chloride with morpholine in the presence of a base to neutralize the hydrogen chloride byproduct. Alternatively, peptide coupling reagents can be employed to facilitate the reaction between the trifluorobenzoic acid and morpholine directly.

The investigation of different isomers, such as those arising from different substitution patterns of fluorine on the benzoic acid ring (e.g., 2,4,5-trifluorobenzoic acid), allows for a systematic study of how the electronic environment of the acyl group influences the properties and reactivity of the resulting amide. ambeed.com The synthesis of these isomers follows the same general amidation protocol.

Table 1: Isomers of N-(Trifluorobenzoyl)morpholine

| Isomer Name | Structure | Precursor Acid |

|---|---|---|

| N-(2,3,4-Trifluorobenzoyl)morpholine | 2,3,4-Trifluorobenzoic acid sigmaaldrich.comnih.gov | |

| N-(2,4,5-Trifluorobenzoyl)morpholine | 2,4,5-Trifluorobenzoic acid ambeed.com |

Systemic Fluorine Atom Modification on the Benzoic Acid Moiety

Systematic modification involves altering the fluorination pattern on the benzoic acid ring. This can range from monofluorinated and difluorinated analogs to other trifluorinated isomers. The position of the fluorine atoms (ortho, meta, para) relative to the carbonyl group is critical. For instance, fluorine atoms at the ortho positions can induce steric hindrance and also have a more pronounced electronic effect on the amide bond.

Research into these modifications often aims to fine-tune the compound's properties for specific applications, such as enhancing binding affinity to a biological target or improving pharmacokinetic parameters. The electron-withdrawing effects of fluorine atoms generally increase the electrophilicity of the carbonyl carbon, potentially making the amide bond more susceptible to hydrolysis, although this can be counteracted by steric effects.

Table 2: Effects of Fluorine Substitution on Benzoic Acid Moiety

| Substitution Pattern | Expected Electronic Effect | Potential Impact on Reactivity |

|---|---|---|

| Monofluoro (e.g., 4-Fluorobenzoyl) | Moderate electron-withdrawing | Increased electrophilicity of carbonyl carbon |

| Difluoro (e.g., 2,4-Difluorobenzoyl) | Stronger electron-withdrawing | Further increased electrophilicity, potential for altered bond rotation |

Substitution Pattern Variation on the Morpholine Ring

Modifying the morpholine ring itself offers another avenue for creating analogs of N-(2,3,4-Trifluorobenzoyl)morpholine. Introducing substituents on the carbon atoms of the morpholine ring can significantly alter the compound's stereochemistry and conformational preferences. ru.nl The synthesis of C-substituted morpholines can be achieved through various methods, including starting from substituted amino alcohols or through ring-closing reactions of appropriately functionalized precursors. organic-chemistry.orgbanglajol.info

For example, the introduction of methyl or other alkyl groups at the C-2, C-3, C-5, or C-6 positions can create chiral centers, leading to diastereomeric and enantiomeric forms of the final product. These substitutions can influence the compound's interaction with chiral biological targets. The synthesis of such substituted morpholine derivatives often requires stereoselective methods to obtain specific isomers. google.com

Table 3: Examples of Substituted Morpholine Analogs

| Substitution on Morpholine Ring | Potential Effect | Synthetic Approach |

|---|---|---|

| 2-Methylmorpholine | Introduces a chiral center, may alter binding conformation | Reaction of 2,3,4-trifluorobenzoyl chloride with 2-methylmorpholine |

| 3,5-Dimethylmorpholine | Introduces two chiral centers, can exist as cis and trans isomers | Use of cis- or trans-3,5-dimethylmorpholine in the amidation reaction |

Exploration of Alternative Heterocyclic Amide Counterparts

Replacing the morpholine ring with other heterocyclic amides provides a way to explore a wider chemical space and modulate the properties of the parent compound. Common alternatives include piperidine (B6355638), pyrrolidine, and thiomorpholine. Each of these heterocycles imparts different characteristics to the final molecule.

Piperidine: Being a six-membered saturated heterocycle like morpholine but with a methylene (B1212753) group instead of an oxygen atom, piperidine analogs are generally more lipophilic.

Pyrrolidine: A five-membered saturated heterocycle, its smaller ring size can lead to different conformational constraints compared to the six-membered morpholine.

Thiomorpholine: The replacement of the morpholine oxygen with a sulfur atom can affect the ring conformation and electronic properties. The sulfur atom is also susceptible to oxidation, which can be a metabolic pathway.

The synthesis of these analogs follows similar amidation procedures, reacting 2,3,4-trifluorobenzoic acid or its activated derivatives with the desired heterocyclic amine.

Table 4: Alternative Heterocyclic Amides of 2,3,4-Trifluorobenzoic Acid

| Heterocyclic Amine | Resulting Amide | Key Difference from Morpholine Analog |

|---|---|---|

| Piperidine | N-(2,3,4-Trifluorobenzoyl)piperidine | Increased lipophilicity, different ring pucker |

| Pyrrolidine | N-(2,3,4-Trifluorobenzoyl)pyrrolidine | More compact structure, different conformational flexibility |

Comparative Reactivity and Synthetic Utility of Analogs

The various analogs of N-(2,3,4-Trifluorobenzoyl)morpholine exhibit a range of reactivities and synthetic utilities. The electronic nature of the trifluorobenzoyl group generally makes the amide bond more robust towards certain chemical transformations. However, the specific fluorination pattern can modulate this reactivity.

The choice of the heterocyclic moiety also plays a crucial role. For instance, the presence of the ether oxygen in the morpholine ring can influence the molecule's solubility and hydrogen bonding capabilities. In contrast, the more basic nitrogen of a piperidine analog might participate more readily in certain reactions.

In terms of synthetic utility, these compounds can serve as intermediates in the synthesis of more complex molecules. researchgate.netresearchgate.netuobaghdad.edu.iq The morpholine and other heterocyclic units can be part of a larger pharmacophore or act as a handle for further functionalization. The reactivity of the aromatic ring, influenced by the fluorine substituents, can also be exploited for further synthetic modifications, such as nucleophilic aromatic substitution, although this is generally challenging on highly fluorinated rings. The comparative study of these analogs is essential for the rational design of new compounds with desired chemical and biological properties. e3s-conferences.org

Future Research Directions and Perspectives

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The exploration of N-(2,3,4-Trifluorobenzoyl)morpholine and its derivatives would be greatly accelerated by its integration into automated synthesis platforms. These systems enable rapid reaction screening and optimization by systematically varying parameters such as catalysts, solvents, temperature, and reactant ratios. High-Throughput Experimentation (HTE) is particularly well-suited for amide bond formation, a reaction class that often requires extensive optimization to achieve high yields and purity. researchgate.net

Future research could employ automated platforms to explore a wide array of coupling conditions for the synthesis of N-(2,3,4-Trifluorobenzoyl)morpholine from 2,3,4-trifluorobenzoic acid (or its activated derivatives like 2,3,4-trifluorobenzoyl chloride) and morpholine (B109124). sigmaaldrich.com One-pot approaches, which are amenable to automation, could streamline the synthesis of diverse libraries of related fluorinated amides for biological screening. nih.gov For instance, an HTE campaign could efficiently identify the optimal reagents and conditions for this specific transformation, minimizing waste and accelerating the discovery of novel derivatives.

Table 1: Hypothetical High-Throughput Experimentation (HTE) Design for Synthesis Optimization This table illustrates a potential experimental design for optimizing the synthesis of N-(2,3,4-Trifluorobenzoyl)morpholine using an automated platform.

| Parameter | Variables to be Screened | Rationale |

|---|---|---|

| Fluorinated Precursor | 2,3,4-Trifluorobenzoic acid; 2,3,4-Trifluorobenzoyl chloride | Investigate reactivity differences between the carboxylic acid and the more reactive acid chloride. sigmaaldrich.com |

| Coupling Reagents | HATU, HOBt/EDC, T3P, SOCl₂ | Screen various standard and modern peptide coupling agents for efficiency and minimal side-product formation. |

| Base | DIPEA, Triethylamine (B128534), N-Methylmorpholine, Pyridine (B92270) | Optimize acid scavenging and reaction rate. |

| Solvent | DMF, Acetonitrile (B52724), Dichloromethane (B109758), THF | Evaluate the effect of solvent polarity and solubility on reaction outcome. |

| Temperature | 0 °C, Room Temperature, 50 °C, 80 °C | Determine the optimal thermal conditions for the reaction. |

Green Chemistry Innovations in the Synthesis and Application of Fluorinated Amides

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Future research on N-(2,3,4-Trifluorobenzoyl)morpholine should focus on developing more sustainable synthetic routes. Amide bond formation traditionally relies on stoichiometric activating agents that generate large amounts of waste. researchgate.net

Innovations in this area include the development of catalytic methods for direct amidation and the use of greener solvents. researchgate.netnih.gov For instance, N-formylmorpholine has been investigated as a non-toxic, stable, and effective green solvent for organic synthesis. ajgreenchem.com Research could explore the use of such solvents for the synthesis of N-(2,3,4-Trifluorobenzoyl)morpholine. Moreover, biocatalysis presents a promising green alternative. Photoenzymatic strategies using ene-reductases have been developed for the asymmetric synthesis of fluorinated amides, offering high yields and stereoselectivity under mild conditions. nih.gov Adapting such enzymatic systems for the production or transformation of N-(2,3,4-Trifluorobenzoyl)morpholine would represent a significant advancement in sustainable chemistry. Another approach is the use of safer and more efficient reagents, such as a two-step protocol using ethylene (B1197577) sulfate (B86663) for the synthesis of morpholines from 1,2-amino alcohols, which eliminates the waste associated with hydride reductions. chemrxiv.orgchemrxiv.org

Table 3: Application of Green Chemistry Principles to Fluorinated Amide Synthesis This table summarizes how green chemistry principles can be applied to the synthesis of N-(2,3,4-Trifluorobenzoyl)morpholine.

| Green Chemistry Principle | Application to N-(2,3,4-Trifluorobenzoyl)morpholine Synthesis |

|---|---|

| Waste Prevention | Develop catalytic direct amidation methods to avoid stoichiometric activators. researchgate.net |

| Atom Economy | Utilize addition reactions or catalytic cycles that incorporate most atoms from the reactants into the final product. |

| Less Hazardous Chemical Syntheses | Replace hazardous solvents like DMF with greener alternatives such as N-formylmorpholine. ajgreenchem.com |

| Design for Energy Efficiency | Employ flow chemistry or photoenzymatic methods that operate at ambient temperature and pressure. chemistryviews.orgnih.gov |

| Use of Renewable Feedstocks | Investigate bio-based routes for the synthesis of the morpholine precursor. mdpi.com |

| Catalysis | Prioritize catalytic reagents over stoichiometric ones for amidation and subsequent transformations. nih.govnih.gov |

Development of Novel Catalytic Systems for Transformations Involving the Compound

N-(2,3,4-Trifluorobenzoyl)morpholine is not just a target molecule but also a potential building block for more complex structures. The development of novel catalytic systems to selectively functionalize this compound is a crucial area of future research. The trifluorinated aromatic ring presents multiple sites for transformation, including the C–F and C–H bonds.

One promising avenue is the transition-metal-catalyzed C–H activation and annulation of benzamides to form complex heterocyclic structures like isoquinolinones. nih.gov A cobalt-catalyzed system has been shown to be effective for this transformation with other benzamides, suggesting that N-(2,3,4-Trifluorobenzoyl)morpholine could be a substrate for synthesizing novel fluorinated isoquinolinone scaffolds. nih.gov Additionally, catalytic systems for the activation and transformation of C–F bonds in fluoro-aromatics are an active area of research. researchgate.net Palladium- and nickel-based catalysts have been developed for the cross-coupling of fluoro-aromatics, which could be applied to selectively replace one of the fluorine atoms on the benzoyl ring with another functional group. researchgate.net Furthermore, modifying catalysts with morpholine has been shown to improve selectivity in certain hydrogenation reactions, suggesting the morpholine moiety itself could play a role in directing or influencing catalytic processes. mdpi.com

Table 4: Potential Catalytic Transformations of N-(2,3,4-Trifluorobenzoyl)morpholine This table outlines possible future catalytic reactions using N-(2,3,4-Trifluorobenzoyl)morpholine as a starting material.

| Transformation | Potential Catalytic System | Potential Product Class | Reference for Concept |

|---|---|---|---|

| C-H Activation/Annulation | Cobalt(II) complexes | Fluorinated Isoquinolinones | nih.gov |

| Defluorinative Cross-Coupling | Palladium(0) or Nickel(0) complexes | Di- or mono-fluorinated benzamide (B126) derivatives | researchgate.net |

| Directed Ortho-Lithiation | Organolithium reagents | Ortho-functionalized trifluorobenzamides | General principle |

| Photoredox Catalysis | Iridium or Ruthenium photocatalysts | Radically functionalized derivatives | mdpi.com |

| Amide Bond Reduction | Hydrosilylation catalysts (e.g., Fe, B) | Fluorinated benzylamines | General principle |

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry and in silico design are powerful tools for accelerating the discovery of new molecules with desired properties, thereby reducing the need for extensive trial-and-error synthesis. nih.govresearchgate.net Future research on N-(2,3,4-Trifluorobenzoyl)morpholine should leverage these tools to design novel derivatives with tailored reactivity and function.

Molecular dynamics (MD) simulations and quantum mechanical methods like Density Functional Theory (DFT) can be used to predict the compound's conformational preferences, electronic properties, and reactivity. For example, computational studies have been used to rationally design fluorinated amide additives for lithium metal batteries by modeling their interaction with lithium ions. researchgate.net A similar approach could be used to design derivatives of N-(2,3,4-Trifluorobenzoyl)morpholine for applications in materials science. In silico modeling can also predict how modifications to the fluoroaromatic ring or the morpholine moiety will affect the molecule's binding affinity to biological targets, guiding the synthesis of new potential drug candidates. nih.govacs.org This computational-first approach can prioritize the most promising synthetic targets, saving significant time and resources. For example, designing amphiphilic peptides with fluorinated amino acids has been guided by molecular simulations to control their self-assembly into nanomaterials. rsc.org

Table 5: Application of Computational Methods to N-(2,3,4-Trifluorobenzoyl)morpholine Research This table details how computational tools can be used to investigate and design derivatives of the target compound.

| Computational Method | Specific Application | Potential Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Calculate electron density, bond energies, and reaction transition states. | Predict sites of reactivity (e.g., C-H vs. C-F activation) and guide catalyst design. researchgate.net |

| Molecular Dynamics (MD) | Simulate the compound's behavior in different solvent environments or near a biological target. | Understand conformational flexibility and predict binding modes and stability. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate structural features of derivatives with their biological activity. | Design novel derivatives with enhanced potency as potential therapeutic agents. acs.org |

| Virtual Screening/Docking | Dock a library of virtual derivatives into the active site of a target protein. | Identify promising candidates for synthesis and biological testing. researchgate.net |

| Pharmacophore Modeling | Identify essential structural features for biological activity. | Guide the design of new scaffolds with similar functional properties. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,3,4-trifluorobenzoic acid morpholide, and what analytical methods are critical for confirming its purity and structure?